molecular formula C21H18N2O4S B1337376 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid CAS No. 205528-32-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid

Cat. No.: B1337376
CAS No.: 205528-32-1
M. Wt: 394.4 g/mol
InChI Key: LSBAZFASKHLHKB-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysics and Bioimaging

A study by Morales et al. (2010) investigated a water-soluble fluorene derivative closely related to the specified compound for its linear photophysical characterization and two-photon absorption properties. This compound demonstrated high fluorescence quantum yield and significant aggregation in water, making it particularly attractive for integrin imaging through two-photon fluorescence microscopy. This indicates its potential for high-selectivity imaging applications in biological systems (Morales et al., 2010).

Peptide Synthesis

Research by Ellmerer-Müller et al. (1998) and Le et al. (2004) demonstrated the application of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, derived from the compound , in peptide synthesis. These studies highlight the successful application of the Arndt-Eistert protocol and a convenient synthesis route for these compounds, emphasizing their importance in the synthesis of enantiomerically pure amino acids and peptides, which are crucial for pharmaceutical research and development (Ellmerer-Müller et al., 1998); (Le et al., 2004).

Self-Assembled Structures

Gour et al. (2021) explored the self-assembling properties of Fmoc modified aliphatic uncharged single amino acids, including the compound of interest. This research provides insight into how such compounds can form distinct morphologies like fibers and tubes, which can be manipulated by adjusting conditions such as concentration and temperature. These findings are significant for the design of novel materials and nanotechnology applications, showcasing the compound's utility in creating controlled self-assembled structures (Gour et al., 2021).

Mechanism of Action

Target of Action

Fmoc-L-4-Thiazolylalanine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid or Fmoc-L-(4-thiazolyl)-Alanine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino groups of peptides, which it protects during the synthesis process .

Mode of Action

Fmoc-L-4-Thiazolylalanine acts as a protecting group for the amino groups in peptide synthesis . It is introduced to the amino group through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protection allows for the selective activation of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .

Biochemical Pathways

The introduction of Fmoc-L-4-Thiazolylalanine into a peptide sequence affects the peptide synthesis pathway. It enables the formation of peptide bonds without unwanted side reactions, increasing the efficiency and accuracy of peptide synthesis . The compound’s presence also allows for the synthesis of more complex peptides, expanding the diversity of synthetic peptides .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-L-4-Thiazolylalanine are primarily relevant in the context of its use in peptide synthesis. The compound is stable under regular experimental conditions and has good solubility in organic solvents . Its removal is facilitated by the use of a base, such as piperidine . These properties impact the compound’s bioavailability and effectiveness in peptide synthesis.

Result of Action

The result of Fmoc-L-4-Thiazolylalanine’s action is the successful synthesis of peptides with protected amino groups. This protection allows for the selective activation of carboxyl groups, enabling the formation of peptide bonds and the synthesis of complex peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-L-4-Thiazolylalanine is influenced by environmental factors such as temperature and pH. The compound is stable and can be stored and handled under regular experimental conditions . Its removal requires a basic environment . Therefore, the efficacy and stability of Fmoc-L-4-Thiazolylalanine are dependent on the specific conditions of the peptide synthesis process.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBAZFASKHLHKB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205528-32-1
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205528-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-4-Thiazolylalanine
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